
1,3-Disilabutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Disilabutane is an organosilicon compound with the chemical formula C4H12Si2. It is a colorless liquid with a boiling point of approximately 85-90°C and a density of around 0.75 g/cm³ . This compound is soluble in most organic solvents, such as ethanol and ether . As an organosilicon intermediate, this compound finds applications in various fields, including organic synthesis and organometallic chemistry .
Wissenschaftliche Forschungsanwendungen
1,3-Disilabutane has several scientific research applications, including:
Chemistry: It is used as a catalytic reagent and ligand in organic synthesis reactions.
Biology and Medicine: While specific applications in biology and medicine are less common, organosilicon compounds like this compound are being explored for their potential use in drug delivery systems and biomedical materials.
Industry: This compound is used in the production of silicon carbide thin films, which have applications in electronic and microelectromechanical systems (MEMS) devices
Safety and Hazards
Zukünftige Richtungen
Methylsilane has been investigated as a precursor to silicon carbide . It has also been the subject of extensive theoretical analysis . Future research may focus on its potential applications in various industries.
Relevant Papers The relevant papers retrieved provide valuable information about Methylsilane. For instance, one paper discusses an arenium-ion-catalysed halodealkylation that effectively converts Me4Si and related quaternary silanes into a diverse range of functionalized derivatives . Another paper provides detailed information about the physical and chemical properties of Methylsilane .
Wirkmechanismus
Target of Action
Silane, Methyl(silylmethyl)-(9CI) is a complex compound with a molecular weight of 46.1438 The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
For instance, some silanes can efficiently hydrosilate benzaldimines and ketimines
Biochemical Pathways
It is known that some silanes can participate in reactions involving benzaldimines and ketimines . The downstream effects of these reactions would depend on the specific context and conditions.
Vorbereitungsmethoden
There are several main methods for preparing 1,3-Disilabutane:
Silanization Reaction: This method involves reacting 1-bromobutane with silicon ethane to produce this compound.
Chloroalkylation Reaction: In this method, trichlorosilane reacts with bromobutane to form this compound.
These reactions typically require controlled conditions, such as specific temperatures and the presence of catalysts, to ensure the desired product yield and purity.
Analyse Chemischer Reaktionen
1,3-Disilabutane undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of silicon-oxygen bonds.
Reduction: In this reaction, the compound gains electrons, typically leading to the formation of silicon-hydrogen bonds.
Substitution: This reaction involves the replacement of one atom or group in the compound with another atom or group. Common reagents used in these reactions include halogens, acids, and bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce silicon oxides, while substitution reactions can yield various organosilicon derivatives.
Vergleich Mit ähnlichen Verbindungen
1,3-Disilabutane can be compared with other similar organosilicon compounds, such as:
Hexamethyldisilane: This compound has a similar silicon-carbon backbone but with different substituents, leading to variations in reactivity and applications.
1,1,3,3-Tetramethyl-1,3-disilacyclobutane:
Bis(trimethylsilyl)methane: Another organosilicon compound with distinct reactivity due to its different substituents.
The uniqueness of this compound lies in its linear silicon-carbon backbone and its ability to participate in a wide range of chemical reactions, making it a versatile intermediate in organosilicon chemistry.
Eigenschaften
InChI |
InChI=1S/C2H5Si2/c1-4-2-3/h2H2,1H3 |
Source


|
|---|---|---|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGUJAXHXTYGXSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]C[Si] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5Si2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
85.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
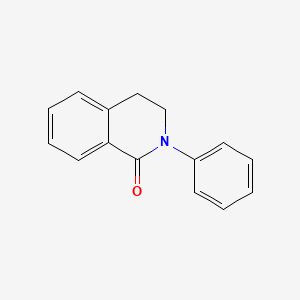

![N-[2-(4-Chlorophenoxy)ethyl]-1-butanamine](/img/structure/B3149724.png)
![Ethyl 2-(2-amino[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-4-pentynoate](/img/structure/B3149752.png)

![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)
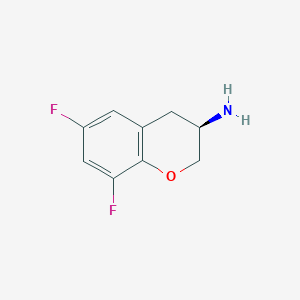
![6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3149778.png)
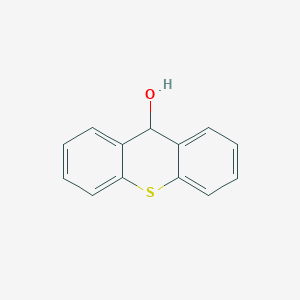
![1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one](/img/structure/B3149783.png)
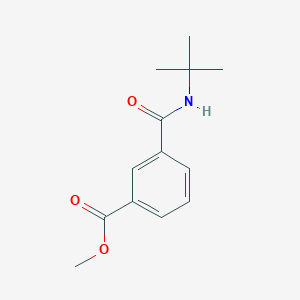
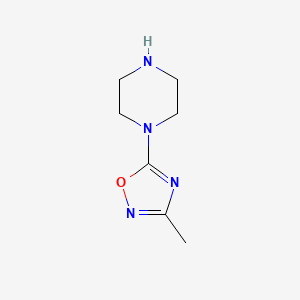
![7-methyl-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone](/img/structure/B3149801.png)

